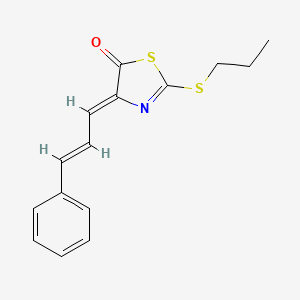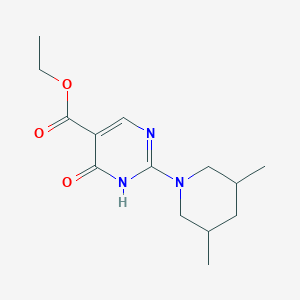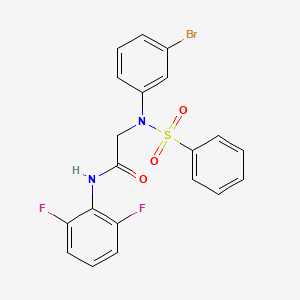![molecular formula C16H24N2O B4696033 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea (IMPU) is a chemical compound that has been widely studied for its potential applications in scientific research. IMPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), which is involved in the metabolism of androgens and estrogens. By inhibiting 17β-HSD5, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea may have potential applications in the treatment of hormone-dependent cancers.
Biochemical and Physiological Effects
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of 17β-HSD5, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to modulate the activity of other enzymes and receptors, including the androgen receptor and the GABA-A receptor. N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea in laboratory experiments is its versatility. N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a wide range of biological processes. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea. One area of interest is the development of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea-based therapies for hormone-dependent cancers. Another area of interest is the investigation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea's neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-6-10-17-15(19)18-16(4,5)14-9-7-8-13(11-14)12(2)3/h7-9,11H,2,6,10H2,1,3-5H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJHDLGPLZRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)(C)C1=CC=CC(=C1)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)


![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)


![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)
![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)